molecular formula C6H12ClNO3 B13898102 5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride

5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride

Cat. No.: B13898102
M. Wt: 181.62 g/mol
InChI Key: JNDBFFKUSYVFFF-UHFFFAOYSA-N
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Description

5-Aminotetrahydropyran-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a tetrahydropyran (oxygen-containing six-membered ring) backbone with an amino group at position 5 and a carboxylic acid group at position 3, stabilized as a hydrochloride salt. This configuration enhances solubility and bioavailability, making it valuable in pharmaceutical synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

5-aminooxane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h4-5H,1-3,7H2,(H,8,9);1H

InChI Key

JNDBFFKUSYVFFF-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Aminotetrahydropyran-3-carboxylic Acid Hydrochloride

Several synthetic routes have been documented for the preparation of this compound and its analogues. The most detailed and reliable methods are derived from patent literature and peer-reviewed research, excluding unreliable sources.

Multi-Step Synthesis via Pyran-3,5-dione Intermediate (Patent CN108395421B)

A robust and high-yielding preparation method involves starting from 2H-pyran-3,5(4H,6H)-dione (compound II), proceeding through a sequence of amination, protection, reduction, and deprotection steps to yield the target amino acid hydrochloride salt.

Stepwise Process:
Step Starting Material / Intermediate Reagents and Conditions Yield (%) Description
1 2H-pyran-3,5(4H,6H)-dione (II) Amination to obtain amino compound III 63.3 One-step amination reaction avoiding concentrated sulfuric acid
2 Compound III Protection of amino group with tert-butoxycarbonyl (Boc) group using sodium methoxide, acetic acid, methanol at room temperature 98 Formation of compound IV
3 Compound IV Selective reduction of double bond using Dess-Martin periodinane in dichloromethane (DCM) at 0°C to room temperature 97 Formation of compound V
4 Compound V Reduction of carbonyl group with cerium chloride heptahydrate, sodium borohydride in methanol/acetone at 0°C to room temperature 57 Formation of compound VI
5 Compound VI Removal of Boc protecting group and formation of hydrochloride salt using Pd/C hydrogenation in DCM/methanol at room temperature overnight 97 Final product: 5-Aminotetrahydropyran-3-carboxylic acid hydrochloride
Detailed Example:
  • In a 1L four-neck flask, compound III (18.46 g, 0.163 mol) was dissolved in 300 mL DCM.
  • DIPEA (42.13 g, 0.326 mol) was added, followed by dropwise addition of di-tert-butyl dicarbonate (53.36 g, 0.245 mol) at 15°C.
  • The mixture was stirred at room temperature for 16 hours.
  • The reaction mixture was filtered, washed with DCM, and vacuum-dried to yield compound IV as a white solid (24.46 g, 70.4% yield).

This method emphasizes operational simplicity, avoidance of harsh acids, and high overall yield, making it suitable for rapid laboratory synthesis.

Alternative Synthetic Routes and General Considerations

While the above patent provides a comprehensive method, other literature sources report related synthetic approaches for tetrahydropyran amino acid derivatives, often involving:

  • Starting from substituted pyran or pyranone precursors.
  • Use of carbamate or other amino protecting groups.
  • Selective reductions of double bonds and carbonyl functionalities.
  • Final deprotection and salt formation steps.

These methods typically exploit the reactivity of the pyran ring and the amino and carboxyl functionalities to achieve the target compound with good stereochemical control and yields.

Comparative Analysis of Preparation Methods

Feature Patent CN108395421B Method Other General Methods
Starting Material 2H-pyran-3,5(4H,6H)-dione Various pyran derivatives
Amination Step One-step, high yield (63.3%) Multi-step or less efficient
Protection Strategy Boc protection using di-tert-butyl dicarbonate Often Boc or other carbamates
Reduction Steps Selective double bond and carbonyl reductions Similar but may vary in reagents
Final Deprotection Pd/C hydrogenation Acidic or catalytic hydrogenation
Overall Yield High, with individual steps > 50% Variable, often lower
Operational Simplicity Moderate, avoids harsh acids Some methods use concentrated acids

The patent method stands out for its avoidance of concentrated sulfuric acid, high yields, and suitability for laboratory scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 5-aminotetrahydropyran-3-carboxylic acid hydrochloride:

4-Amino-tetrahydropyran-4-carboxylic Acid Hydrochloride
  • Structure: Positional isomer with amino and carboxylic acid groups at position 4 of the tetrahydropyran ring .
  • Application : Used as a reference standard in analytical chemistry (e.g., HPLC) for studying heterocyclic compounds .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
  • Structure : Five-membered lactam (pyrrolidone) ring with a methyl group at position 1 and a carboxylic acid at position 3 .
  • Key Difference : The lactam ring (amide) versus tetrahydropyran’s ether ring reduces hydrophilicity but may enhance metabolic stability.
  • Application: Intermediate in synthesizing bioactive molecules, such as nootropic agents .
Jatrorrhizine Hydrochloride
  • Structure: Protoberberine alkaloid with a benzodioxole moiety and isoquinoline backbone .
  • Key Difference : Complex polycyclic structure compared to the simpler tetrahydropyran system.
  • Application : Antidiabetic and anti-inflammatory agent, quantified via HPLC in herbal extracts .
5-Chloro-2-methyl-3-pyridinecarboxylic Acid
  • Structure : Pyridine ring with chloro and methyl substituents; similarity score 0.86 to the target compound .
  • Key Difference: Aromatic pyridine ring versus non-aromatic tetrahydropyran, influencing electronic properties and binding affinity.
  • Application : Building block in kinase inhibitor development .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties
Compound Core Structure Functional Groups Key Applications Reference
5-Aminotetrahydropyran-3-carboxylic acid·HCl Tetrahydropyran -NH₂ (C5), -COOH (C3), HCl Pharmaceutical intermediates N/A
4-Amino-tetrahydropyran-4-carboxylic acid·HCl Tetrahydropyran -NH₂ (C4), -COOH (C4), HCl Analytical standards
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidone -CH₃ (C1), -COOH (C3) Nootropic synthesis
Jatrorrhizine HCl Isoquinoline -OCH₂O-, -N⁺(CH₃)₃, HCl Antidiabetic therapies
5-Chloro-2-methyl-3-pyridinecarboxylic acid Pyridine -Cl (C5), -CH₃ (C2), -COOH (C3) Kinase inhibitors
Table 2: Pharmacological and Analytical Insights
Compound Bioactivity/Stability Insights Analytical Method Reference
Butenafine HCl SARS-CoV-2 3CLpro inhibitor (IC₅₀ ~10 µM) Dose-response assays
Nicardipine HCl Acid-stable calcium channel blocker HPLC stability profiling
Promethazine HCl Quantified via coupling with 5-amino salicylic acid Spectrophotometric analysis

Key Differentiators

Ring System: Tetrahydropyran derivatives (e.g., 5-aminotetrahydropyran-3-carboxylic acid·HCl) exhibit greater conformational flexibility than rigid pyridine or isoquinoline systems, favoring interactions with biological targets requiring induced-fit binding . Pyrrolidone-based analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) may exhibit superior metabolic stability due to lactam ring resistance to hydrolysis .

Solubility and Stability: Hydrochloride salts generally enhance aqueous solubility, critical for oral bioavailability. For instance, Nicardipine HCl maintains stability under acidic conditions (pH 1.2–3.0), a trait likely shared by 5-aminotetrahydropyran-3-carboxylic acid·HCl .

Pharmacological Potential: Alkaloid hydrochlorides (e.g., Jatrorrhizine HCl) demonstrate multitarget effects (e.g., anti-inflammatory, antidiabetic), whereas simpler heterocycles like the target compound may serve as focused enzyme inhibitors or prodrug components .

Biological Activity

5-Aminotetrahydropyran-3-carboxylic acid hydrochloride (also referred to as 5-ATPA-HCl) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Aminotetrahydropyran-3-carboxylic acid hydrochloride is characterized by the presence of both amino and carboxylic acid functional groups, which are critical for its biological interactions. The molecular formula is C7_7H12_{12}ClN2_2O2_2, and it has a molar mass of approximately 190.63 g/mol.

The biological activity of 5-ATPA-HCl is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The amino group can form hydrogen bonds with target sites, while the carboxylic acid group may participate in ionic interactions. These interactions can influence numerous cellular pathways, particularly those involved in metabolic regulation and signaling.

Biological Activities

Research has demonstrated several biological activities associated with 5-ATPA-HCl:

  • Anticancer Activity : Preliminary studies suggest that 5-ATPA-HCl may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
  • Antimicrobial Properties : Some studies indicate that 5-ATPA-HCl exhibits antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell growth
NeuroprotectionReduction in neuronal cell death
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Case Studies

  • Anticancer Research : A study conducted on human cancer cell lines demonstrated that 5-ATPA-HCl significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This finding supports the potential use of 5-ATPA-HCl as a lead compound for developing new anticancer agents.
  • Neuroprotective Effects : In animal models of Alzheimer's disease, administration of 5-ATPA-HCl resulted in improved cognitive function and reduced amyloid-beta plaque formation. These results suggest that the compound may modulate pathways involved in neuroinflammation and oxidative stress.
  • Antimicrobial Activity : Research indicated that 5-ATPA-HCl showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent. Further studies are needed to elucidate the exact mechanisms behind this activity.

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